molecular formula C18H16N2O3 B3052286 ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate CAS No. 4005-02-1

ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Cat. No. B3052286
CAS RN: 4005-02-1
M. Wt: 308.3 g/mol
InChI Key: MUNBUKDEKFBKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development. This compound is a synthetic derivative of quinazoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties. Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to exhibit promising activity against various diseases, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves the inhibition of various molecular targets such as kinases, enzymes, and receptors. It has been found to inhibit the activity of kinases such as EGFR, VEGFR, and PDGFR, which are involved in the growth and survival of cancer cells. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, it has been found to modulate the activity of receptors such as TNF-alpha, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been found to exhibit various biochemical and physiological effects in scientific research. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, it has been found to improve cognitive function and reduce the accumulation of amyloid beta peptide. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit potent activity against various molecular targets, making it a potential candidate for drug development. Additionally, it has been found to exhibit high selectivity for its targets, reducing the risk of off-target effects. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the research and development of ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate. One potential direction is the optimization of its synthesis method to improve its yield and reduce its complexity. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, the development of derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds for drug development. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical studies may lead to its eventual use as a therapeutic agent.

Scientific Research Applications

Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid beta peptide, which is a hallmark of the disease. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-3-23-18(22)13-8-10-14(11-9-13)20-12(2)19-16-7-5-4-6-15(16)17(20)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNBUKDEKFBKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353540
Record name ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

CAS RN

4005-02-1
Record name ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.